Ethyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate
Description
Historical Development of Pyrido-Fused Heterocyclic Systems
The exploration of pyrido-fused heterocycles began in the mid-20th century with the synthesis of simpler bicyclic systems like quinoline and isoquinoline. The fusion of pyridine with pyrrole and pyrimidine rings gained momentum in the 1980s, driven by the discovery of natural alkaloids containing similar frameworks. For instance, the isolation of pyridoacridine alkaloids from marine sponges demonstrated unique anticancer properties, spurring interest in synthetic analogs. By the 2000s, advances in transition-metal-catalyzed cyclization reactions enabled systematic construction of tricyclic systems, including pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives.
A pivotal breakthrough occurred in 2015 with the development of Ullmann coupling and Buchwald-Hartwig amination protocols, allowing regioselective incorporation of substituents into the tricyclic core. These methods facilitated the synthesis of derivatives with tailored electronic properties, critical for optimizing drug-receptor interactions.
Classification within Heterocyclic Compound Families
The pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine system belongs to the broader class of nitrogen-containing fused heterocycles. Its structural features include:
| Structural Characteristic | Classification |
|---|---|
| Three fused rings | Tricyclic heterocycle |
| Nitrogen atoms at positions 1, 3, 8 | Diazine-pyrole-pyridine hybrid |
| Conjugated π-system | Aromatic heterocycle with delocalized electrons |
This framework combines elements of pyridine (6-membered), pyrrole (5-membered), and pyrimidine (6-membered) rings, creating a planar, electron-deficient system. The fusion pattern ([1,2-a] for pyrido-pyrrole and [2,3-d] for pyrrolo-pyrimidine) dictates its reactivity and intermolecular interactions. Compared to non-fused analogs, the tricyclic system exhibits enhanced thermal stability (decomposition temperatures >250°C) and improved solubility in polar aprotic solvents due to dipole-dipole interactions.
Significance in Medicinal Chemistry Research
Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives have emerged as versatile scaffolds in drug discovery, primarily due to their:
- Kinase inhibition : The planar structure facilitates π-π stacking with ATP-binding pockets of kinases. For example, derivatives bearing a 2-carboxamide substituent (as in the target compound) show sub-micromolar IC50 values against EGFR and VEGFR-2.
- Antibacterial activity : Modifications at the 4-oxo position (e.g., introduction of methoxypropyl groups) enhance binding to bacterial DNA gyrase. Compound 4a from recent studies inhibited E. coli gyrase with IC50 = 3.44 µM, comparable to novobiocin.
- Selective cellular uptake : The 3-methoxypropyl side chain in Ethyl 2-(1-(3-methoxypropyl)-4-oxo-...)acetate improves folate receptor-mediated transport, achieving 16-fold higher selectivity for FRβ-overexpressing cells compared to normal cells.
Table 1 summarizes key biological targets modulated by this scaffold:
| Biological Target | Activity (IC50 Range) | Structural Requirement |
|---|---|---|
| EGFR tyrosine kinase | 0.12–1.8 µM | 2-Carboxamide substitution |
| DNA gyrase (Gram-negative bacteria) | 3.4–14.9 µM | 4-Oxo group with alkyl side chains |
| Glycinamide ribonucleotide formyltransferase | 50–200 nM | Unsubstituted pyrrolo nitrogen |
Research Evolution of Pyrido-Pyrimidine Derivatives
The structural evolution of pyrido-pyrimidine derivatives can be divided into three phases:
Phase 1 (1990–2005): Focus on simple bicyclic systems. Early work by Patel et al. (1998) demonstrated that furo[2,3-b]pyridine derivatives exhibited moderate antifungal activity (MIC = 32 µg/mL against C. albicans).
Phase 2 (2006–2015): Introduction of tricyclic frameworks. The landmark synthesis of pyrrolo[2,3-d]pyrimidine fused with pyridine rings by Khandelia and Patel (2012) enabled systematic exploration of electronic effects. Substituent studies revealed that electron-withdrawing groups at position 2 (e.g., carboxamides) boosted kinase inhibition by 3–5 orders of magnitude.
Phase 3 (2016–present): Rational design of hybrid molecules. Contemporary strategies combine the pyrido-pyrrolo-pyrimidine core with pharmacophores like piperazine (improving solubility) and polyethylene glycol chains (enhancing bioavailability). The target compound exemplifies this approach, integrating a 3-methoxypropyl group for optimized pharmacokinetics.
Recent advances include:
- Spirocyclic derivatives : Compounds like 1’H-spiro[cyclohexane-1,2’-pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine] show dual inhibition of topoisomerase IV and DNA gyrase.
- Heteroatom substitutions : Replacement of bridgehead carbons with sulfur (as in compound 6 ) increased antitumor potency 6-fold compared to carbon analogs.
This evolution underscores the scaffold’s adaptability in addressing emerging therapeutic challenges, particularly antibiotic resistance and kinase-driven cancers.
Properties
IUPAC Name |
ethyl 2-[[6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5/c1-3-28-16(24)12-20-18(25)14-11-13-17(22(14)9-6-10-27-2)21-15-7-4-5-8-23(15)19(13)26/h4-5,7-8,11H,3,6,9-10,12H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZMWFWAXNEVMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC2=C(N1CCCOC)N=C3C=CC=CN3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate typically involves multi-step organic reactions. One common approach is the regioselective reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines in the presence of catalysts like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and a recyclable iron (II)-complex . This method ensures high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: TEMPO, iron (II)-complex.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Synthesis of the Compound
The synthesis of ethyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate typically involves cyclo-condensation reactions and the use of active methylene compounds. Recent studies have highlighted efficient synthetic routes that yield high purity and good yields of the desired product through various methodologies including reflux and microwave-assisted synthesis .
Anticancer Properties
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer activity. The compound has been evaluated for its ability to inhibit cancer cell proliferation in various in vitro studies. For instance, structural analogs have shown effectiveness against several cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Antiviral Activity
This compound has also been investigated for its antiviral properties. Studies suggest that similar compounds can act as inhibitors of HIV replication, showcasing potential for development as antiviral agents .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored in various models. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in experimental setups, suggesting its potential use in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a study published in the Bulletin of the Chemical Society of Ethiopia, researchers synthesized a series of pyrrolo[2,3-d]pyrimidine derivatives and evaluated their anticancer activities. The results demonstrated that specific modifications to the ethyl ester significantly enhanced cytotoxicity against breast cancer cells .
Case Study 2: Antiviral Mechanism
Another investigation focused on the mechanism by which pyrrolo[2,3-d]pyrimidines inhibit HIV replication. The study utilized molecular docking techniques to elucidate binding interactions between the compound and viral enzymes, confirming its potential as a therapeutic agent against HIV .
Mechanism of Action
The mechanism of action of Ethyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to reduced inflammation .
Comparison with Similar Compounds
Mass Spectrometry :
- Compound 4e shows [M+H]+ at m/z 258.0 , consistent with its molecular formula (C13H11N3O3). The target compound’s larger mass (~415 g/mol) would yield [M+H]+ near m/z 415.
Implications of Substituent Variations
- Bioactivity : Bulky substituents (e.g., benzyl in Compound 17) may hinder target binding, while polar groups (3-methoxypropyl) could improve solubility for in vivo applications.
- Stability : The ethyl acetate group in the target compound may confer resistance to hydrolysis compared to methyl esters (Compound 17) or free acids (Compound 4e).
Data Tables
Table 2: Spectral Data Highlights
Biological Activity
Ethyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate (hereafter referred to as Compound A) is a complex organic molecule with potential therapeutic applications. This article aims to summarize the biological activity of Compound A based on available literature, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H27N5O4
- Molar Mass : 425.48 g/mol
- CAS Number : 902032-24-0
Compound A is hypothesized to exert its biological effects through multiple mechanisms, primarily targeting specific enzymes and pathways involved in disease processes. Notably:
- Inhibition of Myeloperoxidase (MPO) : Similar compounds have been shown to inhibit MPO, which plays a critical role in inflammatory responses. Inhibitors of MPO can potentially mitigate conditions related to autoimmune disorders and cardiovascular diseases .
- Antitumor Activity : Research indicates that related pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated potent inhibitory activity against human leukemia cells and other tumor types, indicating that Compound A may also possess antitumor properties .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds structurally related to Compound A have shown antibacterial activity against pathogens such as E. coli and S. aureus, with MIC values around 256 µg/mL . This suggests that Compound A may also possess similar antimicrobial properties.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrimidine derivatives has been well-documented:
- COX Enzyme Inhibition : Some derivatives have shown selective inhibition of COX-2 over COX-1, which is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects. Compounds reported in literature had ED50 values comparable to established anti-inflammatory drugs like indomethacin .
Preclinical Evaluations
- Study on MPO Inhibition : A compound structurally analogous to Compound A was evaluated in vivo for its ability to inhibit MPO activity in lipopolysaccharide-stimulated models. Results indicated robust inhibition of plasma MPO activity following oral administration, supporting its therapeutic potential in inflammatory conditions .
- Antitumor Screening : The National Cancer Institute's preclinical screening revealed that certain pyrimidine derivatives exhibited GI50 values in the nanomolar range against various tumor cell lines. This highlights the potential for Compound A to be developed as an anticancer agent .
Q & A
Q. What are the key considerations for synthesizing this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step condensation and alkylation reactions. For example, intermediates like 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde are reacted with ethyl N-alkylglycinate derivatives in methanol under basic conditions (e.g., triethylamine or sodium methoxide) . Critical parameters include:
- Stoichiometry : A 1:1 molar ratio of aldehyde to glycinate ester is standard to minimize side reactions.
- Temperature : Room temperature for initial condensation, followed by heating (50–60°C) to drive cyclization.
- pH control : Acidification (HCl) to pH < 7 precipitates the final product . Yields range from 59% to 72% depending on substituents and purification methods .
Q. How is the compound characterized structurally, and what analytical methods are most reliable?
- NMR spectroscopy : NMR (400 MHz, DMSO-d6) is used to confirm substituent integration (e.g., methyl groups at δ 2.35–3.78 ppm, aromatic protons at δ 6.88–8.82 ppm) .
- Mass spectrometry : CI-MS provides molecular ion peaks (e.g., m/z 258.0 [M+H]) .
- Elemental analysis : Used to validate empirical formulas (e.g., C13H11N3O3: C 60.66%, H 4.27%, N 16.30%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Discrepancies in NMR or MS data often arise from:
- Impurities : Use preparative HPLC (e.g., 98.60% purity achieved via reversed-phase chromatography) .
- Tautomerism : The 4-oxo group in the dihydropyrimidine ring may exhibit keto-enol tautomerism, requiring variable-temperature NMR or computational modeling .
- Solvent effects : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts .
Q. What strategies optimize the alkylation step for the 3-methoxypropyl substituent?
- Catalyst selection : Triethylamine is preferred over weaker bases to deprotonate the glycinate intermediate efficiently .
- Solvent polarity : Methanol facilitates nucleophilic substitution but may require switching to DMF for sterically hindered substrates .
- Monitoring : TLC (silica gel, ethyl acetate/hexane) tracks reaction progress, with Rf values ~0.3–0.5 for intermediates .
Q. How can computational methods predict the compound’s bioactivity or stability?
- Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., kinase domains) based on patent analogs .
- DFT calculations : Analyze electron density distribution to predict reactivity at the 4-oxo or carboxamide groups .
- Degradation modeling : Simulate hydrolytic stability of the ester group under physiological pH (e.g., half-life at pH 7.4) .
Data Analysis and Experimental Design
Q. How should researchers design assays to evaluate the compound’s mechanism of action?
- Enzyme inhibition : Use fluorescence-based assays (e.g., FRET for protease inhibition) with positive controls from patent analogs .
- Cellular uptake : Radiolabel the ethyl ester group () or use LC-MS/MS to quantify intracellular concentrations .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor via HPLC-MS for oxidative metabolites .
Q. What statistical approaches are recommended for validating reproducibility in synthesis?
- DoE (Design of Experiments) : Vary temperature, solvent ratio, and catalyst loadings to identify critical factors .
- Batch-to-batch ANOVA : Compare yields and purity across 3–5 independent syntheses to assess robustness .
- Multivariate regression : Correlate substituent electronegativity with reaction efficiency (e.g., Hammett σ values) .
Tables of Key Data
Q. Table 1. Representative NMR Data for Analogous Compounds
| Proton Environment | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| CH3 (methyl) | 2.35 | s | |
| OCH3 (methoxypropyl) | 3.78 | s | |
| Aromatic CH | 6.88–8.82 | d, s |
Q. Table 2. Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Triethylamine (eq.) | 2.0–2.5 | Maximizes deprotonation |
| Heating Duration | 0.5–1 h | Reduces degradation |
| Acidification pH | 5.0–6.0 | Prevents over-precipitation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
